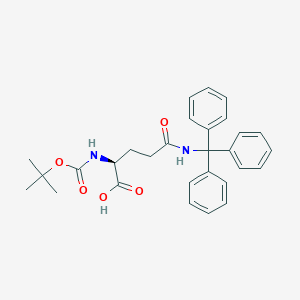

Boc-Gln(Trt)-OH

Descripción general

Descripción

Boc-Gln(Trt)-OH: , also known as tert-butoxycarbonyl-L-glutamine trityl ester, is a protected form of the amino acid glutamine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group of glutamine. These protecting groups prevent unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gln(Trt)-OH typically involves the protection of the amino and side-chain amide groups of glutamine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting Boc-protected glutamine is then treated with trityl chloride (Trt-Cl) in the presence of a base to protect the side-chain amide group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and flow chemistry techniques to ensure high efficiency and yield. The use of solid-phase peptide synthesis (SPPS) is also common, where the protected amino acid is attached to a resin and sequentially coupled with other amino acids to form peptides .

Análisis De Reacciones Químicas

Types of Reactions: Boc-Gln(Trt)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Deprotection: TFA for Boc removal, HF or TFMSA for Trt removal.

Coupling: DCC or DIC as coupling reagents, often in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products:

Deprotected Glutamine: Removal of Boc and Trt groups yields free glutamine.

Peptides: Coupling reactions with other amino acids produce peptides with specific sequences.

Aplicaciones Científicas De Investigación

Chemistry: Boc-Gln(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it an essential reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of specific amino acids in protein function. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors, receptor agonists, and antagonists. It is also utilized in the synthesis of peptide vaccines and diagnostic agents .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and biologics. It is also employed in the synthesis of cosmetic peptides and functional food ingredients .

Mecanismo De Acción

The mechanism of action of Boc-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Trt protecting groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino and amide groups of glutamine can participate in peptide bond formation, enabling the synthesis of peptides and proteins with specific sequences .

Comparación Con Compuestos Similares

Boc-Gln-ONp: Boc-L-glutamine 4-nitrophenyl ester, used in peptide synthesis with similar protecting groups.

Boc-Gln-Ala-Arg-MCA: A substrate used in enzymatic assays to measure trypsin activity.

Uniqueness: Boc-Gln(Trt)-OH is unique due to the presence of both Boc and Trt protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection allows for more efficient and controlled synthesis of complex peptides compared to compounds with only one type of protecting group .

Actividad Biológica

Boc-Gln(Trt)-OH , or tert-butoxycarbonyl-L-glutamine trityl ester, is a protected form of the amino acid glutamine that is extensively utilized in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group. These protective groups are crucial for preventing unwanted side reactions, thereby enhancing the efficiency and specificity of peptide synthesis.

- Molecular Formula : C19H24N2O4

- Molecular Weight : 348.41 g/mol

- CAS Number : 132388-69-3

Synthesis

The synthesis of this compound typically involves:

- Protection of the amino group using Boc-Cl in the presence of a base like triethylamine.

- Protection of the side-chain amide group with Trt-Cl under similar conditions.

This method ensures high yields and purity, making it suitable for subsequent coupling reactions in peptide synthesis .

Role in Peptide Synthesis

This compound plays a significant role in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its stability under various reaction conditions allows for the formation of complex peptides that may include various functional groups. The compound is often used to study:

- Protein-protein interactions

- Enzyme-substrate interactions

- The specific roles of amino acids in protein function .

Applications in Research and Medicine

- Peptide-Based Therapeutics : this compound is utilized in developing peptide-based drugs, including enzyme inhibitors and receptor modulators. These applications are particularly relevant in treating diseases where peptides play a therapeutic role, such as diabetes and cancer.

- Peptide Vaccines : The compound is also involved in synthesizing peptide vaccines, which are crucial for immunotherapy approaches against various diseases.

- Diagnostic Agents : It can be used to create peptide probes for diagnostic purposes, enhancing the detection and monitoring of diseases at molecular levels.

The mechanism primarily involves:

- The deprotection of Boc and Trt groups under acidic conditions, which exposes the free amino and amide groups.

- These free groups can then participate in peptide bond formation, enabling the synthesis of peptides with specific sequences tailored for biological activity .

Study on Peptide Synthesis Efficiency

A recent study demonstrated that using this compound significantly improved the yield of synthesized peptides when compared to other protected forms of glutamine. The study reported an increase in yield by approximately 30% when using this compound in solid-phase synthesis protocols involving complex sequences .

Research on Protein Interactions

Another investigation focused on the use of this compound in studying protein-protein interactions revealed that peptides synthesized with this compound exhibited enhanced binding affinity to target proteins compared to unprotected glutamine derivatives. This finding underscores the importance of protective groups in maintaining structural integrity during interaction studies .

Comparative Analysis

| Property/Feature | This compound | Other Glutamine Derivatives |

|---|---|---|

| Stability | High | Variable |

| Yield in Peptide Synthesis | High | Moderate to Low |

| Use in Therapeutic Applications | Widely Used | Limited |

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXNCDUSVVLUFM-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568891 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-69-3 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.